Product packaging for 3-(6-Methoxy-2-naphthyl)-3-pentanol(Cat. No.:)

3-(6-Methoxy-2-naphthyl)-3-pentanol

Cat. No.: B8000605
M. Wt: 244.33 g/mol
InChI Key: FFLALSFNFMRCCT-UHFFFAOYSA-N
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Description

3-(6-Methoxy-2-naphthyl)-3-pentanol is a high-purity organic compound offered for research and development purposes. This molecule features a 6-methoxynaphthalene ring system linked to a tertiary pentanol group, a structure of interest in synthetic and medicinal chemistry . The naphthalene core is known to contribute to molecular stability and can be key in studying structure-activity relationships . As a tertiary alcohol, it may undergo characteristic reactions such as dehydration or serve as an intermediate in synthesizing more complex molecules. Researchers can utilize this compound in various applications, including method development in analytical chemistry, where its fragmentation pattern under Electron Impact (EI) mass spectrometry can be studied, following principles common to alcohols and aromatic systems . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O2 B8000605 3-(6-Methoxy-2-naphthyl)-3-pentanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-methoxynaphthalen-2-yl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-4-16(17,5-2)14-8-6-13-11-15(18-3)9-7-12(13)10-14/h6-11,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLALSFNFMRCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC2=C(C=C1)C=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 3 6 Methoxy 2 Naphthyl 3 Pentanol

Retrosynthetic Analysis of 3-(6-Methoxy-2-naphthyl)-3-pentanol

A retrosynthetic analysis of the target molecule reveals several logical disconnections that inform the design of synthetic routes. The most prominent disconnection is at the carbon-carbon bond between the naphthalene (B1677914) ring and the tertiary carbinol carbon. This leads back to a 6-methoxy-2-naphthyl organometallic reagent and a suitable ketone, or a naphthyl ketone and an organometallic reagent derived from the pentyl group.

Another key disconnection can be made at the carbon-carbon bonds adjacent to the tertiary alcohol. This suggests a Grignard-type reaction where a 6-methoxy-2-naphthyl Grignard reagent attacks a ketone, or an ethyl Grignard reagent attacks a ketone precursor bearing the 6-methoxy-2-naphthyl group.

Seminal Synthetic Routes to this compound

The most direct and widely employed method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone. youtube.comyoutube.com

One common pathway involves the preparation of a Grignard reagent from 2-bromo-6-methoxynaphthalene. This is then reacted with 3-pentanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol. youtube.com

Alternatively, the synthesis can proceed via the reaction of an ethyl magnesium halide with 2-propionyl-6-methoxynaphthalene. The principles of this reaction are analogous to the previous example, with the ethyl group acting as the nucleophile.

Table 1: Grignard Reaction Components for the Synthesis of this compound

Grignard ReagentKetone
6-Methoxy-2-naphthylmagnesium bromide3-Pentanone
Ethylmagnesium bromide2-Propionyl-6-methoxynaphthalene

The formation of the Grignard reagent itself, typically from an alkyl or aryl halide and magnesium metal in an ether solvent, is a critical step. youtube.comyoutube.com The reaction is sensitive to moisture and protic solvents, which can quench the highly reactive organometallic species. youtube.com

While less direct for the synthesis of this specific tertiary alcohol, transition metal-catalyzed coupling reactions represent a powerful tool in C-C bond formation and could be adapted for the synthesis of precursors. For instance, a Suzuki or Negishi coupling could be envisioned to construct the carbon skeleton of a precursor ketone. A study on the synthesis of a tetrahydronaphthyridine scaffold utilized a Suzuki-Miyaura coupling as a key step. acs.org Although not directly applied to the target molecule of this article, this demonstrates the utility of such methods in related systems.

Beyond Grignard reagents, other organometallic compounds like organolithium reagents can be used for nucleophilic addition to ketones. Organolithium reagents are generally more reactive than their Grignard counterparts.

Another potential, though less common, approach for the synthesis of tertiary alcohols involves the reaction of an epoxide with an organometallic reagent. youtube.com For instance, a suitably substituted epoxide could be opened by a 6-methoxy-2-naphthyl organometallic reagent to generate the desired carbon skeleton, which could then be converted to the tertiary alcohol. However, this would likely involve more synthetic steps compared to the direct Grignard addition to a ketone.

Stereoselective Synthesis of this compound

The tertiary alcohol center in this compound is a stereocenter. Therefore, the synthesis can be designed to produce a specific enantiomer, a field known as asymmetric or stereoselective synthesis.

Achieving enantioselectivity in the synthesis of tertiary alcohols can be accomplished through various strategies. One prominent method is the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack on the prochiral ketone.

While specific examples for the asymmetric synthesis of this compound are not prevalent in the provided search results, the principles of asymmetric catalysis are well-established. For instance, chiral ligands can be complexed with the organometallic reagent or a Lewis acid catalyst can be used to activate the ketone in a chiral environment. This directs the incoming nucleophile to one face of the carbonyl group over the other, leading to an excess of one enantiomer. The development of asymmetric syntheses for related compounds, such as the retinoid-related orphan receptor γt inverse agonist TAK-828F, highlights the application of enantioselective transformations like ruthenium-catalyzed transfer hydrogenation to create chiral centers. acs.org

Chiral Auxiliary-Based Synthetic Strategies

The asymmetric synthesis of tertiary alcohols, such as this compound, can be effectively achieved through the use of chiral auxiliaries. This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal to yield the enantiomerically enriched product.

A common approach involves the covalent attachment of a chiral auxiliary to the ketone precursor, 2-acetyl-6-methoxynaphthalene (B28280), or the attacking nucleophile. One well-established class of chiral auxiliaries is the oxazolidinones, developed by Evans. For instance, an N-acyl oxazolidinone derivative could be used to control the addition of an ethyl group. However, a more direct approach for ketones involves the use of chiral ligands that coordinate to the metal of the organometallic reagent, thereby creating a chiral environment around the reaction center.

Another notable class of chiral auxiliaries includes pseudoephedrine and its derivatives. orgsyn.org These can be converted into chiral amides, and their enolates can undergo diastereoselective alkylation. orgsyn.org While typically used for the alpha-alkylation of carboxylic acid derivatives, the principles of stereochemical control can be adapted to addition reactions.

The selection of a suitable chiral auxiliary is critical and often requires empirical screening to achieve high diastereoselectivity. The auxiliary must be readily available in enantiomerically pure form, effectively control the stereochemistry of the addition, and be easily removable under mild conditions without racemization of the product.

Table 1: Common Chiral Auxiliaries and Their General Applications

Chiral AuxiliaryTypical ApplicationGeneral Diastereoselectivity
Evans OxazolidinonesAsymmetric aldol (B89426) reactions, alkylations>95% de
PseudoephedrineAsymmetric alkylation of amides>98% de orgsyn.org
CamphorsultamAsymmetric Diels-Alder, aldol, and alkylation reactions>90% de
(R)- and (S)-1-PhenylethanolAsymmetric synthesis of esters and ethersVariable

Enantioselective Methodologies for this compound

Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules compared to the use of stoichiometric chiral auxiliaries. This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction between a prochiral substrate and a reagent.

For the synthesis of chiral this compound, the enantioselective addition of an ethyl group to the prochiral ketone, 2-acetyl-6-methoxynaphthalene, is the key transformation. Organometallic reagents, such as diethylzinc (B1219324) or ethyl Grignard reagents, are commonly employed as the source of the ethyl nucleophile.

A variety of chiral ligands have been developed to catalyze the enantioselective addition of organozinc reagents to ketones. These ligands, often amino alcohols or diols, coordinate to the zinc atom, creating a chiral Lewis acidic environment that activates the ketone and directs the approach of the nucleophile. For example, chiral 1,2-disubstituted ferrocenyl amino alcohols have been shown to be effective catalysts for the enantioselective addition of dialkylzincs to aldehydes. google.com

The asymmetric addition of Grignard reagents to ketones has also been a subject of intense research. researchgate.netacs.org Chiral tridentate diamine/phenol ligands have been developed that allow for the highly enantioselective construction of tertiary alcohols through the direct addition of organomagnesium reagents to ketones. researchgate.net These ligands are thought to form a well-defined chiral complex with the Grignard reagent, leading to high levels of stereocontrol.

Table 2: Representative Enantioselective Additions to Ketones

Ketone SubstrateOrganometallic ReagentChiral Ligand/CatalystEnantiomeric Excess (ee)Reference
AcetophenoneDiethylzinc(-)-DAIB97%Not directly found in search
Various Aromatic KetonesAryl Grignard Reagents(R,R)-L12 (biaryl diamine)up to 95% acs.org
Various KetonesOrganomagnesium ReagentsTridentate diamine/phenol ligand>95:5 d.r. researchgate.net

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

Solvent-Free and Solvent-Minimizing Reaction Conditions

Traditional Grignard reactions, a likely method for the synthesis of the target molecule, typically require anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). bibliotekanauki.pl These solvents are flammable, volatile, and can form explosive peroxides. Efforts to develop greener alternatives include the use of more benign solvents or, ideally, solvent-free conditions.

While completely solvent-free Grignard reactions are challenging due to the nature of the organomagnesium species, research has explored minimizing the amount of organic solvent. bibliotekanauki.pl For instance, high-concentration Grignard reactions or the use of alternative solvents with better environmental profiles, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can be considered. Microwave-assisted organic synthesis (MAOS) is another technique that can accelerate reactions, often leading to shorter reaction times and potentially reducing solvent usage and energy consumption.

Biocatalytic and Enzyme-Mediated Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective alternative to traditional chemical methods. bibliotekanauki.pl Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

While the direct biocatalytic addition of an ethyl group to a ketone to form a tertiary alcohol is not a well-established enzymatic reaction, other biocatalytic strategies could be envisioned. For instance, the kinetic resolution of racemic this compound could be achieved using lipases or esterases. nih.gov In this process, one enantiomer of the alcohol is selectively acylated or hydrolyzed, allowing for the separation of the two enantiomers. Lipase (B570770) A from Candida antarctica (CAL-A) has been used for the resolution of tertiary alcohols. nih.gov

Another potential biocatalytic approach could involve the use of engineered enzymes. While naturally occurring enzymes for this specific transformation may not exist, directed evolution and protein engineering techniques could be employed to create a bespoke enzyme capable of catalyzing the desired reaction with high efficiency and stereoselectivity.

Total Synthesis Strategies Involving this compound as a Key Intermediate

The structural motif of a 6-methoxynaphthalene core is present in various biologically active natural products and synthetic compounds. While no specific total syntheses explicitly detailing the use of this compound as a key intermediate were identified in the provided search results, its potential utility can be inferred from its structure.

The tertiary alcohol functionality of this compound can serve as a handle for further transformations. For example, dehydration of the alcohol would lead to the formation of an alkene, which could then participate in a variety of reactions such as ozonolysis, epoxidation, or polymerization. The naphthyl moiety itself is a common pharmacophore, and modifications to the pentanol (B124592) side chain could be explored to modulate biological activity.

For instance, the related compound 2-acetyl-6-methoxynaphthalene is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. google.com It is conceivable that derivatives of this compound could be investigated as precursors to novel pharmaceutical agents. The synthesis of complex natural products often involves the coupling of elaborate fragments, and a chiral, enantiomerically pure version of this compound could serve as a valuable chiral building block in such a convergent synthetic strategy.

Advanced Structural Elucidation and Conformational Analysis of 3 6 Methoxy 2 Naphthyl 3 Pentanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for 3-(6-Methoxy-2-naphthyl)-3-pentanol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its covalent framework and stereochemistry.

While specific experimental data for this exact molecule is not extensively published, the expected chemical shifts can be predicted based on the structure. The aromatic protons of the methoxy-naphthalene ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around 3.9 ppm. The ethyl groups attached to the tertiary carbon would show characteristic quartet and triplet patterns for the methylene (B1212753) and methyl protons, respectively, in the upfield region. The hydroxyl proton's chemical shift would be concentration and solvent dependent.

In the ¹³C NMR spectrum, the quaternary carbon attached to the hydroxyl group would be found in the 70-80 ppm range. The aromatic carbons would produce a series of signals between 105 and 160 ppm, with the carbon bearing the methoxy group appearing at the lower end of this range. The carbons of the ethyl groups would resonate at higher field.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Ascribing Stereochemistry

To move beyond simple constitutional analysis and delve into the spatial arrangement of atoms, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity within the ethyl groups, showing a correlation between the methylene and methyl protons. It would also help to trace the coupling relationships between the protons on the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, simplifying the interpretation of the complex aromatic region and confirming the assignments for the ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of the molecule. For instance, correlations would be expected between the methylene protons of the ethyl groups and the quaternary carbinol carbon, as well as between the aromatic protons and various carbons within the naphthalene ring and to the tertiary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of protons, which is fundamental for conformational and stereochemical analysis. In this compound, NOESY could reveal interactions between the protons of the ethyl groups and the nearby aromatic protons of the naphthalene ring, providing insights into the preferred rotational conformation around the C-C bond connecting the pentanol (B124592) and naphthyl moieties.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations Key NOESY Correlations
Naphthyl-H7.0 - 8.0105 - 135To other aromatic carbons, to the tertiary carbinol carbonTo other naphthyl protons, to ethyl group protons
Methoxy-H~3.9 (s)~55To the carbon of the naphthyl ring it is attached toTo adjacent aromatic protons
Ethyl-CH₂~1.8 (q)~30To the tertiary carbinol carbon, to the ethyl methyl carbonTo ethyl methyl protons, to nearby aromatic protons
Ethyl-CH₃~0.8 (t)~8To the ethyl methylene carbon, to the tertiary carbinol carbonTo ethyl methylene protons
Carbinol-C-~75From ethyl and aromatic protons-
Naphthyl-C-OCH₃-~158From methoxy protons and adjacent aromatic protons-
Hydroxyl-HVariable-To the tertiary carbinol carbon-

Dynamic NMR Studies of Conformational Equilibria

The single bond connecting the sterically demanding 3-pentanol (B84944) group and the planar 6-methoxy-2-naphthyl system is subject to restricted rotation. This can lead to the existence of different rotational isomers (conformers) that may interconvert at a rate that is on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational equilibria.

At low temperatures, the rotation around this C-C bond might be slow enough to allow for the observation of separate signals for the different conformers. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy (ΔG‡) of rotation.

Advanced Mass Spectrometry Techniques in Structural Investigations

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques can also be used for detailed structural elucidation.

Fragmentation Pathways Analysis of this compound

In a mass spectrometer, molecules are ionized and often fragment in a characteristic manner. Analyzing these fragmentation patterns can provide significant structural information. For this compound, under electron ionization (EI), the molecular ion would be expected. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. This would lead to the loss of an ethyl radical, resulting in a stable oxonium ion.

Dehydration: Loss of a water molecule from the molecular ion is another characteristic fragmentation pathway for alcohols.

Cleavage of the bond between the tertiary carbon and the naphthyl ring: This would generate a naphthyl-containing fragment and a pentanol-derived fragment.

Fragmentations within the naphthyl ring: The methoxy-naphthalene moiety itself can undergo characteristic fragmentations, such as the loss of a methyl radical from the methoxy group or the loss of carbon monoxide.

Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound

Fragment Plausible m/z Proposed Origin
[M]+•258.16Molecular Ion
[M - H₂O]+•240.15Loss of water
[M - C₂H₅]+229.12Loss of an ethyl radical (alpha-cleavage)
[C₁₁H₉O]+157.066-methoxy-2-naphthyl cation
[C₁₀H₇O]+143.05Naphthoxy cation after loss of methyl

Tandem Mass Spectrometry (MS/MS) for Complex Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an even greater level of structural detail. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This allows for the establishment of fragmentation trees, confirming the connectivity of the molecule.

For this compound, an MS/MS experiment on the molecular ion ([M]+• at m/z 258.16) would confirm the losses of water and an ethyl radical. Furthermore, performing MS/MS on the major fragment ion at m/z 229.12 would help to confirm its identity as the oxonium ion by observing its subsequent fragmentation patterns. This technique is invaluable for distinguishing between isomers, as different isomers will often yield different product ion spectra even if their initial mass spectra are similar.

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. A sharp band around 1250 cm⁻¹ would be characteristic of the C-O stretching of the aryl ether (methoxy group). The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence of the naphthalene ring would also give rise to a series of characteristic absorptions in the fingerprint region (below 1600 cm⁻¹).

Studying the O-H stretching band under different conditions (e.g., in different solvents or at different concentrations) can provide insights into the nature and strength of hydrogen bonding, which plays a crucial role in the supramolecular structure of this compound in the condensed phase.

Fourier-Transform Infrared (FTIR) Spectroscopy for Subtle Structural Features

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would provide clear evidence of its key structural components: the hydroxyl group, the methoxy group, the aromatic naphthyl ring, and the aliphatic pentyl chains.

The most prominent and easily identifiable peak would be the broad absorption band corresponding to the O-H stretching vibration of the tertiary alcohol, typically appearing in the region of 3600-3200 cm⁻¹. The exact position and shape of this band would be sensitive to hydrogen bonding, providing insights into the intermolecular interactions in the solid or liquid state.

The presence of the methoxy group (–OCH₃) would be confirmed by several characteristic absorptions. These include C-H stretching vibrations just below 3000 cm⁻¹ and, more diagnostically, a strong C-O stretching band typically found in the 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ regions.

The naphthyl group would present a series of sharp absorption bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring would appear in the 1650-1450 cm⁻¹ region. Additionally, out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range would be indicative of the substitution pattern on the naphthalene ring.

The aliphatic ethyl groups of the pentanol moiety would contribute to the C-H stretching vibrations in the 2960-2850 cm⁻¹ range and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Tertiary AlcoholO-H Stretch3600 - 3200 (broad)
MethoxyC-H Stretch~2950, ~2850
C-O Stretch1275 - 1200, 1150 - 1085
NaphthylAromatic C-H Stretch> 3000
Aromatic C=C Stretch1650 - 1450
C-H Out-of-Plane Bend900 - 675
Alkyl (Ethyl)C-H Stretch2960 - 2850
C-H Bend~1465, ~1375

Raman Spectroscopy in Structural and Purity Assessment

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more detailed fingerprint of the carbon skeleton of this compound.

The aromatic C=C stretching vibrations of the naphthyl ring, which are strong and sharp in the Raman spectrum, would be particularly prominent in the 1650-1500 cm⁻¹ region. These bands are highly characteristic and can be used to confirm the integrity of the aromatic system. The breathing modes of the naphthalene ring, which involve the symmetric expansion and contraction of the rings, would also give rise to intense Raman signals at lower frequencies.

While the O-H stretch is typically weak in Raman spectra, the C-O stretching vibration of the tertiary alcohol would be observable. The various C-C stretching and bending vibrations of the pentanol backbone and the methoxy group would provide a complex but highly specific pattern in the "fingerprint region" (below 1500 cm⁻¹), which is invaluable for confirming the identity of the compound and assessing its purity. Impurities would likely introduce extraneous peaks, allowing for a qualitative assessment of sample purity.

Table 2: Expected Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
NaphthylAromatic C=C Stretch1650 - 1500 (strong, sharp)
Ring Breathing Modes~1400 - 1000
Alkyl (Ethyl)C-H Stretch3000 - 2800
C-C Stretch1200 - 800
MethoxyC-O Stretch~1150

X-ray Crystallography for Absolute Stereochemical Determination of this compound

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nist.gov For this compound, which contains a chiral center at the C3 position of the pentanol chain, this technique would be instrumental in unambiguously determining its absolute stereochemistry (R or S configuration), provided a suitable single crystal can be grown.

The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. chemicalbook.com This would allow for a detailed examination of the conformation of the pentanol chain relative to the plane of the naphthyl ring. The crystallographic data would also reveal the packing arrangement of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the hydroxyl group and π-stacking of the naphthyl rings.

Although no specific crystallographic data for this compound is publicly available, analysis of a related compound, cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol, demonstrates the power of this technique in defining the stereochemistry and conformation of complex molecules containing the 6-methoxy-2-naphthyl moiety. chemicalbook.com

Co-crystallization and Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Studies on the crystallization of this compound under various conditions (e.g., different solvents, temperatures) could reveal the existence of different polymorphs. Each polymorph would have a unique crystal packing and, consequently, different physical properties. X-ray diffraction would be the primary tool to identify and characterize these different crystalline forms.

Furthermore, co-crystallization experiments, where the target molecule is crystallized with a second compound (a "co-former"), could be explored. This can be a strategy to obtain high-quality crystals suitable for X-ray diffraction if the parent compound does not crystallize well on its own. It can also be used to study specific intermolecular interactions.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since this compound is chiral, it is expected to be CD-active. This technique is particularly useful for determining the enantiomeric purity and assigning the absolute configuration of a chiral compound.

The naphthyl group acts as a strong chromophore, and its electronic transitions will give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center.

If a sample of this compound is enantiomerically pure, it will exhibit a distinct CD spectrum. A racemic mixture (a 50:50 mixture of both enantiomers) would be CD-silent. Therefore, CD spectroscopy can be a powerful tool to determine the enantiomeric excess of a sample.

By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of the predominant enantiomer in the sample can be assigned.

Chemical Transformations and Reactivity of 3 6 Methoxy 2 Naphthyl 3 Pentanol

Reactions Involving the Tertiary Alcohol Moiety

The tertiary alcohol group is a key site of reactivity in 3-(6-methoxy-2-naphthyl)-3-pentanol. Its behavior in chemical reactions is influenced by the steric hindrance around the hydroxyl-bearing carbon and the electronic effects of the adjacent naphthyl ring.

The acid-catalyzed dehydration of tertiary alcohols is a classic method for the synthesis of alkenes. This reaction typically proceeds through an E1 elimination mechanism. In the presence of a strong acid, the hydroxyl group of this compound is protonated to form a good leaving group, water. The departure of water results in the formation of a stable tertiary carbocation. The stability of this intermediate is enhanced by hyperconjugation with the adjacent ethyl groups and resonance delocalization into the naphthyl ring. Subsequent deprotonation from a neighboring carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) yields the alkene.

Due to the structure of this compound, the elimination of a proton can occur from either of the adjacent methylene (B1212753) groups of the pentyl chain, potentially leading to a mixture of isomeric olefins. The major product is generally predicted by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the favored product. In this case, the formation of (E/Z)-3-(6-methoxy-2-naphthyl)-2-pentene would be expected to predominate over 3-(6-methoxy-2-naphthyl)-1-pentene. The use of a recyclable acid catalyst like Dowex resin can also facilitate this transformation. quizlet.com

Predicted Olefin Products from Dehydration Structure Comments
(E/Z)-3-(6-methoxy-2-naphthyl)-2-pentene(E/Z)-isomer mixtureMajor product according to Zaitsev's rule.
2-ethyl-1-(6-methoxy-2-naphthyl)prop-1-eneMinor product (Hofmann elimination product).

Tertiary alcohols, lacking a hydrogen atom on the carbinol carbon, are generally resistant to oxidation under mild conditions that typically oxidize primary and secondary alcohols. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC), potassium permanganate (B83412) (KMnO₄) at room temperature, or chromic acid will not readily oxidize this compound.

However, under harsh oxidative conditions, such as with hot, concentrated potassium permanganate or chromic acid, oxidative cleavage of the carbon-carbon bonds adjacent to the tertiary carbon can occur. masterorganicchemistry.com This would lead to the degradation of the molecule. Given the benzylic nature of the tertiary alcohol, a potential product of such a vigorous oxidation could be 6-methoxy-2-acetonaphthone, resulting from the cleavage of the ethyl groups.

Oxidizing Agent Expected Outcome for this compound Reference
PCC, MnO₂, room temp. KMnO₄No reaction libretexts.org
Hot, concentrated KMnO₄ or H₂CrO₄Oxidative cleavage to form 6-methoxy-2-acetonaphthone and other degradation products. masterorganicchemistry.com

The direct esterification of tertiary alcohols like this compound with carboxylic acids under standard Fischer esterification conditions (acid catalysis) is generally inefficient. quora.comreddit.com This is due to significant steric hindrance around the tertiary alcohol, which impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. Furthermore, the acidic conditions and elevated temperatures required for Fischer esterification can promote the competing dehydration reaction to form olefins.

To achieve esterification, more reactive acylating agents are typically employed in the presence of a non-nucleophilic base. The use of acid chlorides or acid anhydrides with a base like pyridine (B92270) allows for the formation of the corresponding ester. Other modern methods for the esterification of sterically hindered alcohols include the use of coupling agents that activate the carboxylic acid, such as in the Steglich esterification (using DCC and DMAP). reddit.comresearchgate.net

Similarly, etherification of tertiary alcohols is challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not feasible for producing tertiary ethers from a tertiary alkoxide due to the strong basicity of the tertiary alkoxide favoring elimination of the alkyl halide. Synthesis of ethers from this compound would likely require specific conditions, such as reaction with a highly reactive alkylating agent under carefully controlled basic or neutral conditions.

Reaction Type Reagent/Method Applicability to Tertiary Alcohols Reference
EsterificationFischer (Carboxylic Acid + Acid Catalyst)Ineffective, dehydration is a major side reaction. quora.comreddit.com
EsterificationAcid Chloride/Anhydride + PyridineEffective. reddit.com
EsterificationSteglich (Carboxylic Acid + DCC/DMAP)Effective for sterically hindered alcohols. reddit.comresearchgate.net
EsterificationBenzotriazole EstersCan be effective for tertiary alcohols. researchgate.net
EtherificationWilliamson Ether Synthesis (as the alkoxide)Ineffective, elimination predominates.

Nucleophilic substitution reactions at the tertiary carbon of this compound are expected to proceed via an Sₙ1 mechanism. khanacademy.org The first step involves the protonation of the hydroxyl group by a strong acid, converting it into a good leaving group (H₂O). libretexts.org The subsequent departure of water generates a tertiary carbocation. This carbocation is stabilized by both the inductive effects of the three attached alkyl/aryl groups and, significantly, by resonance delocalization of the positive charge across the 6-methoxy-2-naphthyl ring system.

This stable carbocation can then be attacked by a variety of nucleophiles to yield the substitution product. For example, reaction with concentrated hydrohalic acids (HCl, HBr, HI) would lead to the formation of the corresponding tertiary alkyl halides. libretexts.org The reactivity of the hydrogen halides follows the order HI > HBr > HCl. libretexts.org

Nucleophile Reagent Product Mechanism
Cl⁻Concentrated HCl3-chloro-3-(6-methoxy-2-naphthyl)pentaneSₙ1
Br⁻Concentrated HBr3-bromo-3-(6-methoxy-2-naphthyl)pentaneSₙ1
I⁻Concentrated HI3-iodo-3-(6-methoxy-2-naphthyl)pentaneSₙ1
H₂ODilute H₂SO₄Racemic this compound (if starting with a chiral alcohol)Sₙ1
ROH (an alcohol)Dilute H₂SO₄3-alkoxy-3-(6-methoxy-2-naphthyl)pentaneSₙ1

Transformations of the 6-Methoxy-2-naphthyl Ring System

The naphthalene (B1677914) core of the molecule is also susceptible to chemical modification, particularly through electrophilic aromatic substitution.

The 6-methoxy-2-naphthyl ring is an activated aromatic system, prone to electrophilic attack. The methoxy (B1213986) group (-OCH₃) at the 6-position is a strong activating group and an ortho-, para-director. In the context of the naphthalene ring system, this directing effect influences the position of incoming electrophiles.

The positions on the naphthalene ring are numbered, and for a 2-substituted naphthalene, the most reactive positions for electrophilic attack are generally C1 and C3 in the same ring, and C5, C6, C7, and C8 in the other ring. The methoxy group at C6 activates the ring it is attached to. The positions ortho (C5, C7) and para (no true para in the same sense as benzene, but C8 can be considered) to the methoxy group are electronically enriched. However, steric hindrance from the peri-hydrogen at C5 can disfavor substitution at that position.

In the case of 2-methoxynaphthalene (B124790), Friedel-Crafts acylation can lead to substitution at the 1-position (kinetic control) or the 6-position (thermodynamic control). echemi.comchromforum.org For this compound, the bulky tertiary alcohol substituent at the 2-position will exert a significant steric influence, likely directing incoming electrophiles away from the C1 and C3 positions. Therefore, electrophilic substitution is most likely to occur on the ring bearing the methoxy group. The most probable sites of attack would be the C5 and C7 positions, which are ortho to the activating methoxy group. Given the steric bulk of the peri position, substitution at C7 might be favored over C5.

Reaction Electrophile Predicted Major Product(s) Comments
Nitration (HNO₃/H₂SO₄)NO₂⁺3-(6-methoxy-7-nitro-2-naphthyl)-3-pentanol and 3-(6-methoxy-5-nitro-2-naphthyl)-3-pentanolThe methoxy group is a strong activator; substitution occurs on the activated ring.
Bromination (Br₂/FeBr₃)Br⁺3-(7-bromo-6-methoxy-2-naphthyl)-3-pentanolHalogenation is expected at the most activated and accessible positions.
Friedel-Crafts Acylation (RCOCl/AlCl₃)RCO⁺3-(7-acetyl-6-methoxy-2-naphthyl)-3-pentanolThe Lewis acid (AlCl₃) may complex with the methoxy group, influencing reactivity and regioselectivity. stackexchange.com
Sulfonation (fuming H₂SO₄)SO₃This compound-7-sulfonic acidSulfonation is often reversible and subject to thermodynamic control.

Hydrogenation and Reduction of the Naphthalene Ring

The reduction of the naphthalene ring in this compound can be achieved through several methods, with the choice of reagent and conditions determining the extent and selectivity of the reduction.

Catalytic Hydrogenation:

Catalytic hydrogenation of naphthalene systems typically requires forcing conditions and can lead to the reduction of one or both rings. tcichemicals.com While specific studies on this compound are not prevalent in readily available literature, the behavior of related methoxynaphthalene derivatives provides insight. For instance, the hydrogenation of 2-methoxynaphthalene can yield either the tetrahydro or decahydro product depending on the catalyst and reaction parameters. The methoxy group can influence the regioselectivity of the reduction.

CatalystPressure (atm)Temperature (°C)SolventProduct(s)Reference
Raney NickelHighHighEthanolTetralin and Decalin derivativesGeneral Knowledge
Rh/C20-5050-100variouscis-Decalin derivatives tcichemicals.com

Birch Reduction:

The Birch reduction offers a powerful method for the partial reduction of aromatic rings, typically yielding 1,4-dihydro derivatives. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.org For methoxy-substituted naphthalenes, the electron-donating nature of the methoxy group directs the reduction to the unsubstituted ring. Therefore, the Birch reduction of this compound is expected to selectively reduce the unsubstituted ring of the naphthalene nucleus. wikipedia.orgresearchgate.net

ReagentsConditionsExpected Major ProductReference
Na/NH₃, EtOH-33 °C3-(6-Methoxy-1,4-dihydro-2-naphthyl)-3-pentanol wikipedia.orgmasterorganicchemistry.com
Li/NH₃, t-BuOH-78 °C to -33 °C3-(6-Methoxy-1,4-dihydro-2-naphthyl)-3-pentanol masterorganicchemistry.com

Site-Selective Functionalization of the Naphthalene Core

The electron-donating methoxy group activates the naphthalene ring towards electrophilic aromatic substitution, while the bulky tertiary alcohol substituent provides steric hindrance, influencing the position of incoming electrophiles.

Friedel-Crafts Acylation:

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. sigmaaldrich.commasterorganicchemistry.com In the case of 2-methoxynaphthalene, acylation typically occurs at the C1 or C6 position. The presence of the bulky 3-pentanol (B84944) group at the C2 position would likely direct acylation to the other ring, with the C5 and C7 positions being potential sites, influenced by a combination of electronic and steric factors. For example, the Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride often yields 2-acetyl-6-methoxynaphthalene (B28280) as a key intermediate for the synthesis of Naproxen. sigmaaldrich.com

Acylating AgentLewis AcidExpected Major Product(s)Reference
Acetyl ChlorideAlCl₃5-Acetyl- and 7-acetyl- derivatives sigmaaldrich.commasterorganicchemistry.com
Acetic AnhydrideSnCl₄5-Acetyl- and 7-acetyl- derivatives sigmaaldrich.com

Rearrangement Reactions Involving the this compound Skeleton

The tertiary alcohol moiety in this compound is prone to carbocation-mediated rearrangements under acidic conditions.

Wagner-Meerwein Rearrangement:

The Wagner-Meerwein rearrangement is a classic carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocationic center. wikipedia.orgambeed.com Treatment of this compound with a strong acid can lead to the formation of a tertiary carbocation upon loss of water. While a 1,2-hydride or 1,2-alkyl shift from the pentanol (B124592) chain is possible, the migration of the naphthyl group is also a potential pathway, which could lead to a rearranged carbon skeleton. The relative migratory aptitude of the groups attached to the carbinol carbon (ethyl vs. naphthyl) and the stability of the resulting carbocation would determine the major product.

Pinacol (B44631) Rearrangement:

The pinacol rearrangement is another acid-catalyzed rearrangement, typically occurring in 1,2-diols. msu.edumasterorganicchemistry.comlibretexts.org While this compound is not a diol, related tertiary alcohols can undergo similar rearrangements under strongly acidic conditions, often proceeding through a carbocation intermediate that then rearranges. The driving force is the formation of a more stable carbocation, often leading to a ketone or aldehyde product. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Chemical Reactions of this compound

Regioselectivity:

The regioselectivity of reactions on the naphthalene core is primarily governed by the directing effect of the methoxy group and the steric hindrance of the tertiary alcohol. The electron-donating methoxy group activates the ortho and para positions for electrophilic attack. However, the bulky substituent at C2 will sterically hinder attack at the C1 and C3 positions, favoring substitution on the other ring at C5 and C7. In reduction reactions like the Birch reduction, the methoxy group directs the reduction to the unsubstituted ring. wikipedia.org

Stereoselectivity:

The tertiary nature of the alcohol at C3 means that reactions directly at this center are challenging. nih.govyoutube.comyoutube.com Reactions involving the generation of a carbocation at this position would lead to a planar intermediate, resulting in a loss of stereochemical information if the starting material were chiral. For hydrogenation of the naphthalene ring, the stereochemistry of the newly formed chiral centers in the reduced ring would depend on the catalyst and the direction of hydrogen addition to the surface of the catalyst. tcichemicals.com

Synthesis and Investigation of Derivatives of 3 6 Methoxy 2 Naphthyl 3 Pentanol

Design Principles for Novel 3-(6-Methoxy-2-naphthyl)-3-pentanol Derivatives

The design of new derivatives of this compound is guided by the goal of achieving specific functionalities. Key design principles involve the introduction of chiral centers to induce stereoselectivity, the modification of the naphthalene (B1677914) ring to tune electronic and steric properties, and the extension of conjugation to create materials with interesting photophysical characteristics.

The tertiary alcohol group is a key feature, providing a site for potential derivatization or acting as a bulky, stereodirecting group. The methoxy (B1213986) group on the naphthalene ring is an electron-donating group, which influences the reactivity of the aromatic system, particularly in electrophilic substitution reactions. The naphthalene core itself offers a large, rigid platform that can be functionalized at various positions.

Strategic design considerations include:

Introduction of Chirality: Creating chiral derivatives for applications in asymmetric catalysis or as chiral resolving agents. This can be achieved through asymmetric synthesis of the tertiary alcohol or by using chiral auxiliaries.

Naphthalene Ring Functionalization: Introducing a variety of substituents onto the naphthalene ring to modulate the electronic properties (e.g., electron-withdrawing or -donating groups), enhance solubility, or provide sites for further reactions.

Formation of Conjugated Systems: Extending the π-system of the naphthalene ring by introducing unsaturated moieties to develop materials with potential applications in optoelectronics.

Synthesis of Chiral Derivatives for Potential Applications in Asymmetric Catalysis or Chiral Recognition

The synthesis of chiral derivatives of this compound is of significant interest due to their potential as chiral ligands or catalysts in asymmetric transformations. The stereogenic center at the tertiary alcohol can be introduced through several synthetic strategies.

One primary approach is the asymmetric addition of organometallic reagents to a prochiral ketone precursor, 2-pentanoyl-6-methoxynaphthalene. The use of chiral ligands in conjunction with organometallic reagents, such as Grignard reagents, can facilitate highly enantioselective additions to the carbonyl group. For instance, chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been shown to be effective in mediating the asymmetric addition of both alkyl and aryl Grignard reagents to ketones, affording chiral tertiary alcohols with high enantiomeric excess. rsc.orgnih.gov

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the ketone precursor, directing the nucleophilic attack to one face of the carbonyl group, leading to a diastereoselective synthesis. Subsequent removal of the auxiliary would yield the enantiomerically enriched tertiary alcohol.

Furthermore, kinetic resolution of the racemic this compound can be employed. This can be achieved through enzymatic reactions, where an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have been successfully used for the kinetic resolution of tertiary alcohols. researchgate.net

The resulting chiral naphthyl alcohol derivatives can be evaluated as ligands in various asymmetric reactions, such as the Strecker reaction or Michael addition, potentially inducing high enantioselectivity in the products. scilit.com

Preparation of Naphthalene-Modified Derivatives

Modification of the naphthalene ring of this compound allows for the fine-tuning of its properties. Various functional groups can be introduced onto the aromatic core through electrophilic substitution or other functionalization reactions.

Halogenated and Nitrated Derivatives

Halogenation and nitration introduce electron-withdrawing groups onto the naphthalene ring, which can significantly alter the electronic properties of the molecule.

Halogenation: The direct halogenation of tertiary benzylic alcohols can be achieved using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), under aqueous conditions. mdpi.com This method provides a greener alternative to traditional halogenating agents. The reaction likely proceeds through the formation of a carbocation intermediate, which is then attacked by the halide. The regioselectivity of the halogenation on the 6-methoxynaphthalene ring will be directed by the existing methoxy group, favoring substitution at the positions ortho and para to it.

Nitration: The nitration of naphthalene derivatives is a classic electrophilic aromatic substitution reaction. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The methoxy group at the 6-position will direct the incoming nitro group primarily to the 5- and 7-positions. The stability of the intermediate carbocation (Wheland intermediate) plays a crucial role in determining the product distribution. For naphthalene, nitration preferentially occurs at the α-position (1-position) due to the formation of a more stable carbocation intermediate where aromaticity is preserved in one of the rings in some resonance structures. youtube.com A similar directing effect would be expected for the 6-methoxynaphthalene system.

ReactionReagentPotential Product(s)
BrominationN-Bromosuccinimide (NBS) in waterBromo-3-(6-methoxy-2-naphthyl)-3-pentanol
NitrationNitric Acid / Sulfuric AcidNitro-3-(6-methoxy-2-naphthyl)-3-pentanol

Alkylated and Acylated Naphthalene Derivatives

Alkylation and acylation of the naphthalene ring can introduce further carbon-based functional groups, which can serve as handles for further derivatization or influence the steric environment around the molecule.

Alkylation: Friedel-Crafts alkylation can be used to introduce alkyl groups onto the naphthalene ring. However, these reactions are often plagued by issues such as polyalkylation and carbocation rearrangements. Shape-selective catalysts, such as zeolites, can be employed to control the regioselectivity of the alkylation of 2-methoxynaphthalene (B124790), a key precursor.

Acylation: Friedel-Crafts acylation introduces an acyl group, which is a useful precursor for further transformations. The acylation of 2-methoxynaphthalene is known to be regioselective, with the position of acylation being influenced by the reaction conditions. The resulting acyl group can be further modified, for example, through reduction to an alkyl group or conversion to other functional groups. The synthesis of 6-methoxy-2-naphthaldehyde (B117158) from 2-acetyl-6-methoxynaphthalene (B28280) has been reported, involving oxidation to the carboxylic acid, esterification, and subsequent reduction and selective oxidation. oriprobe.com

Functionalization with Heteroatom-Containing Moieties

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can impart new properties to the derivatives of this compound. This can be achieved through various synthetic methodologies.

For example, the synthesis of amino-substituted derivatives could be envisioned starting from the corresponding nitrated compounds via reduction. Alternatively, palladium-catalyzed C-N bond formation reactions could be employed. The synthesis of chiral naphthyl β-aminoalcohols has been reported, starting from the corresponding acetonaphthone, which involves asymmetric reduction, oxirane formation, and subsequent ring-opening with an azide, followed by reduction. scilit.com This highlights a potential route to introduce amino functionalities in a stereocontrolled manner.

Furthermore, dual C(sp³)–H and C(sp²)–H bond functionalization strategies, such as those demonstrated for N-aryl tetrahydroisoquinolines, could be adapted to create complex polycyclic structures incorporating the this compound unit. rsc.org

Formation of Conjugated Systems Incorporating the this compound Unit

The development of conjugated polymers containing the this compound unit is a promising area of research for creating novel materials with potential applications in optoelectronics. The naphthalene core provides a readily available π-system that can be extended through polymerization.

One approach to forming such conjugated systems is through the synthesis of functionalized monomers that can undergo polymerization. For example, if a halogenated derivative of this compound is prepared, it could potentially be used in cross-coupling reactions, such as Suzuki or Stille coupling, to form conjugated polymers.

The synthesis of polyaniline and its derivatives has been extensively studied, and these methods could potentially be adapted. nii.ac.jp For instance, an amino-functionalized derivative of this compound could be copolymerized with other monomers to create novel conjugated materials. The bulky tertiary alcohol group would likely influence the solubility and processing properties of the resulting polymers.

The incorporation of the this compound moiety into a conjugated backbone could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence, which could be tuned by further functionalization of the naphthalene ring or the tertiary alcohol group.

Potential Applications of this compound Derivatives in Materials Science

The unique combination of the planar, electron-rich 6-methoxynaphthalene group and the functionalizable tertiary alcohol moiety in this compound suggests that its derivatives could have significant applications in materials science, particularly in the development of optical materials and as polymer additives. By introducing various functional groups onto the tertiary alcohol, it is possible to tune the molecule's properties to achieve desired behaviors, such as specific photophysical responses or self-assembly characteristics.

Photophysical Properties of Naphthyl-Pentanol Derivatives

The photophysical properties of organic molecules are intrinsically linked to their electronic structure. The 6-methoxynaphthalene core is a well-known fluorophore, and its derivatives often exhibit interesting emission properties. mdpi.com The introduction of different substituents at the tertiary alcohol position of this compound can be expected to modulate these properties.

For instance, the introduction of electron-donating or electron-withdrawing groups could alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption and emission maxima. The polarity of the local environment can also significantly influence the fluorescence of naphthalimide derivatives, a related class of naphthalene compounds. mdpi.com This suggests that derivatives of this compound could be designed as sensitive fluorescent probes for their local environment.

Furthermore, these derivatives could be incorporated as pendant groups in polymers. The optical properties of such polymers, including transparency, reflectivity, and refractive index, would be influenced by the nature of the pendant naphthyl-pentanol derivative. numberanalytics.comintertek.com Polymers with high refractive indices are valuable in applications such as contact lenses and other optical components. crimsonpublishers.com The ability to tune the refractive index by modifying the side-chain derivative would be a significant advantage.

Table 1: Hypothetical Photophysical Data for Functionalized this compound Derivatives

Derivative Functional Group (R)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)
-OH (Parent Compound)3303800.25
-NH23454100.40
-NO23203700.10
-COOH3353900.30
-Ester (-COOCH3)3323850.28

Note: This table presents hypothetical data based on general principles of how functional groups affect the photophysical properties of aromatic fluorophores. Actual experimental values may vary.

Supramolecular Assembly and Self-Organization Principles

The self-assembly of small molecules into well-defined, functional nanostructures is a powerful bottom-up approach for creating advanced materials. The structure of this compound derivatives is conducive to supramolecular assembly, driven by a combination of non-covalent interactions.

The primary driving forces for the self-organization of these molecules are expected to be π-π stacking interactions between the planar naphthalene rings and hydrogen bonding involving the tertiary alcohol group and any additional functional groups. nih.govnih.gov The interplay of these forces can lead to the formation of various supramolecular architectures, such as fibers, ribbons, and vesicles, which can in turn lead to the formation of soft materials like gels and liquid crystals. researchgate.netacs.orgmdpi.com

For example, derivatives containing carboxylic acid or amide functionalities would be capable of forming strong, directional hydrogen bonds, promoting the formation of one-dimensional fibrous networks. These fibers can entangle to form a 3D network that immobilizes the solvent, resulting in a supramolecular gel. The properties of such gels, including their mechanical strength and responsiveness to stimuli like pH or temperature, could be tuned by altering the functional group on the derivative.

The introduction of long alkyl chains to the tertiary alcohol could induce amphiphilic character, leading to self-assembly in solution to form micelles or vesicles. These organized assemblies could find applications in areas such as drug delivery or as nanoreactors.

Table 2: Predicted Supramolecular Assembly Behavior of this compound Derivatives

Derivative Functional Group (R)Primary Driving InteractionsPredicted Supramolecular StructurePotential Material Application
-OH (Parent Compound)π-π stacking, H-bondingCrystalline solids, potential for liquid crystalsOptical components
-COOHStrong H-bonding, π-π stackingFibrillar networks, organogelsStimuli-responsive materials, sensors
-CONH2Directional H-bonding, π-π stackingRibbons, sheets, hydrogelsBiomaterials, tissue engineering scaffolds
-C12H25 (Alkyl Chain)van der Waals, π-π stackingMicelles, vesicles in polar solventsDrug delivery systems, nanoreactors
Polymerizable group (e.g., acrylate)Covalent polymerization, π-π stackingCross-linked polymer networksPolymer films with tailored optical properties

Note: This table provides a predictive overview of the self-assembly behavior based on the principles of supramolecular chemistry. The actual observed structures would depend on various factors including solvent, concentration, and temperature.

Mechanistic Studies of Reactions Involving 3 6 Methoxy 2 Naphthyl 3 Pentanol

Elucidation of Reaction Pathways for the Synthesis of 3-(6-Methoxy-2-naphthyl)-3-pentanol

The most probable and widely applicable synthetic route to this compound is through the Grignard reaction. organic-chemistry.orgwikipedia.org This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. organic-chemistry.orgbyjus.com In this specific case, the synthesis would proceed in two main stages: the preparation of a suitable ketone precursor, followed by the Grignard reaction itself.

Stage 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (B28280)

The precursor ketone, 2-acetyl-6-methoxynaphthalene, is typically synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). orgsyn.orgrsc.org This electrophilic aromatic substitution reaction involves treating 2-methoxynaphthalene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comprepchem.com The reaction is often carried out in a solvent like nitrobenzene, which has been shown to favor acylation at the 6-position of the naphthalene (B1677914) ring, leading to the desired 2-acetyl-6-methoxynaphthalene isomer. orgsyn.orgrsc.org Temperature control is crucial during this process to maximize the yield of the desired product and minimize the formation of byproducts. orgsyn.org

Stage 2: Grignard Reaction to form this compound

With the precursor ketone in hand, the final step is a Grignard reaction. organic-chemistry.org This involves the reaction of 2-acetyl-6-methoxynaphthalene with an ethyl magnesium halide (e.g., ethyl magnesium bromide, EtMgBr), which acts as the Grignard reagent. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. pressbooks.pubmasterorganicchemistry.com This addition breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup of this intermediate protonates the alkoxide to yield the final product, the tertiary alcohol this compound. byjus.comchemistrysteps.com

Friedel-Crafts Acylation: 2-Methoxynaphthalene + Acetyl Chloride/AlCl₃ → 2-Acetyl-6-methoxynaphthalene

Grignard Reaction: 2-Acetyl-6-methoxynaphthalene + Ethyl Magnesium Bromide → Magnesium alkoxide intermediate

Acidic Workup: Magnesium alkoxide intermediate + H₃O⁺ → this compound

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of the Grignard reaction for the synthesis of this compound are critical for optimizing reaction conditions and yield.

Reaction Kinetics: The rate of the Grignard reaction is influenced by several factors, including the concentration of reactants, temperature, and the solvent used. acs.org The reaction is typically first-order with respect to both the Grignard reagent and the ketone. acs.org Competition kinetics can be employed to estimate the relative reactivities of different Grignard reagents. nih.gov For instance, highly reactive Grignard reagents can produce the product even when present in small concentrations compared to a less reactive competing reagent. nih.gov The rate of mixing can also be a limiting factor in very fast Grignard reactions. nih.gov In-situ monitoring techniques, such as FTIR spectroscopy, can be used to track the concentration of reactants and products over time, providing valuable kinetic data. mt.com

ParameterIllustrative Value for a Grignard ReactionSignificance
Rate Constant (k)Varies with conditions (e.g., 10⁻³ - 10⁻¹ L mol⁻¹ s⁻¹)Determines the speed of the reaction.
Activation Energy (Ea)Typically 40-80 kJ/molThe energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH)-200 to -400 kJ/molIndicates the exothermic nature of the reaction.
Gibbs Free Energy (ΔG)NegativeShows that the reaction is spontaneous under standard conditions.

This table provides illustrative data for a typical Grignard reaction and is not specific to the synthesis of this compound.

Transition State Analysis for Key Synthetic and Transformative Reactions

The transition state of the Grignard reaction is a fleeting, high-energy arrangement of atoms that exists as the reactants are converted into products. Understanding its structure is key to explaining the reaction's stereochemistry and mechanism. For the addition of the ethyl magnesium halide to 2-acetyl-6-methoxynaphthalene, the reaction is believed to proceed through a cyclic, six-membered transition state. organic-chemistry.orgwikipedia.org

In this model, the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen of the ketone. byjus.comyoutube.com This coordination increases the electrophilicity of the carbonyl carbon. Simultaneously, the nucleophilic ethyl group of the Grignard reagent forms a new carbon-carbon bond with the carbonyl carbon. The reaction can be envisioned as a concerted process where bond formation and bond breaking occur in a cyclic arrangement. youtube.com Computational studies, using methods like Density Functional Theory (DFT), have been employed to model the transition state of Grignard reactions, often suggesting a tetra-coordinated magnesium complex as the key transition state structure. publish.csiro.au For prochiral ketones, the stereochemical outcome can often be predicted by analyzing the steric and electronic interactions in the transition state, using models like the Felkin-Anh model. wikipedia.org

Isotopic Labeling Studies to Determine Reaction Mechanisms

Isotopic labeling is a powerful experimental technique used to trace the path of atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.orgslideshare.net In the context of the synthesis of this compound, isotopic labeling could be used to confirm the proposed Grignard reaction mechanism.

For example, one could use an isotopically labeled Grignard reagent, such as ethyl-1-¹³C magnesium bromide. After the reaction and purification of the product, the location of the ¹³C isotope in the this compound molecule can be determined using techniques like ¹³C NMR spectroscopy or mass spectrometry. If the ¹³C is found at the carbon of the newly attached ethyl group bonded to the tertiary carbinol center, it would provide strong evidence for the direct nucleophilic addition of the ethyl group from the Grignard reagent to the carbonyl carbon of the ketone, as predicted by the mechanism.

Similarly, labeling the oxygen atom of the carbonyl group in 2-acetyl-6-methoxynaphthalene with ¹⁸O could be used to trace its fate. Upon reaction and workup, the ¹⁸O would be expected to be found in the hydroxyl group of the final alcohol product. This would confirm that the carbonyl oxygen is retained in the product and becomes the hydroxyl oxygen. dalalinstitute.com

Computational and Theoretical Chemistry of 3 6 Methoxy 2 Naphthyl 3 Pentanol

Quantum Chemical Calculations on Molecular Geometry and Conformational Preferences

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-(6-Methoxy-2-naphthyl)-3-pentanol, these calculations would typically be performed using a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov

The process involves finding the minimum energy conformation on the potential energy surface. This reveals crucial information about bond lengths, bond angles, and dihedral angles. Due to the rotational freedom around the single bonds connecting the pentanol (B124592) group to the naphthyl ring and within the pentanol side chain itself, multiple low-energy conformers may exist. By calculating the relative energies of these conformers, it is possible to predict the most likely shapes the molecule will adopt at a given temperature.

Table 1: Hypothetical Optimized Geometric Parameters for the Lowest Energy Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value
Bond Length C(2) C(3') - - 1.52 Å
Bond Length C(3') O(3') - - 1.45 Å
Bond Length C(6) O(6) - - 1.36 Å
Bond Angle C(1) C(2) C(3') - 120.5°
Bond Angle C(2) C(3') O(3') - 110.2°
Dihedral Angle C(1) C(2) C(3') O(3') -175.8°
Dihedral Angle C(5) C(6) O(6) C(Me) 5.2°

Note: This data is illustrative and not based on published experimental findings.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-rich methoxy-naphthyl system is expected to significantly influence the distribution and energy of these orbitals. The HOMO is likely to be localized over the naphthyl ring, while the LUMO may also be distributed across this aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -5.8 eV
LUMO -0.9 eV
HOMO-LUMO Gap 4.9 eV

Note: This data is illustrative and not based on published experimental findings.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of a molecule. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. epstem.net By comparing the calculated shifts to experimental data, one can confidently assign each signal to a specific atom in the molecule.

IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the stretching, bending, and rocking motions of the chemical bonds. nih.gov Calculations can predict these frequencies, which are often scaled by an empirical factor to better match experimental results. This helps in identifying the presence of specific functional groups, such as the O-H stretch of the alcohol and the C-O stretch of the methoxy (B1213986) group.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption. scispace.com The calculations yield the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. For this molecule, transitions involving the π-system of the naphthyl ring are expected to dominate the UV-Vis spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Parameter Predicted Value
¹³C NMR C(6) (methoxy-bearing) 158 ppm
¹³C NMR C(3') (hydroxyl-bearing) 75 ppm
¹H NMR O-H 2.1 ppm
IR O-H Stretch 3450 cm⁻¹
IR C-O (methoxy) Stretch 1030 cm⁻¹
UV-Vis λmax 230 nm, 275 nm, 320 nm

Note: This data is illustrative and not based on published experimental findings.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations typically model a molecule in a vacuum, molecular dynamics (MD) simulations allow for the exploration of its behavior over time in a more realistic environment, such as in a solvent. nih.gov MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.

By simulating the molecule for nanoseconds or longer, researchers can observe its conformational changes, exploring the different shapes it can adopt due to thermal motion. researchgate.net This is particularly important for a flexible molecule like this compound. Furthermore, MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into how the solvent affects the molecule's preferred conformation and dynamics.

Computational Approaches to Reaction Mechanism Prediction and Energy Barriers

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, identifying the transition states that connect reactants to products. By calculating the energy of these transition states, it is possible to determine the activation energy barrier for the reaction. nih.gov

For instance, the dehydration of this compound to form an alkene could be studied computationally. The calculations would model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and the subsequent elimination of a proton. The relative energy barriers for the formation of different possible alkene isomers could be calculated to predict the major product of the reaction.

Intermolecular Interactions and Aggregation Behavior Modeling

In the solid state or in concentrated solutions, molecules of this compound will interact with each other. These intermolecular interactions, such as hydrogen bonding (via the hydroxyl group) and π-π stacking (between the naphthyl rings), can be modeled computationally.

By calculating the interaction energies between two or more molecules in different orientations, it is possible to predict how they will arrange themselves in a crystal lattice or form aggregates in solution. Understanding this aggregation behavior is crucial as it can significantly influence the physical properties of the material, such as its melting point and solubility.

Advanced Analytical Techniques for Characterizing 3 6 Methoxy 2 Naphthyl 3 Pentanol and Its Derivatives

Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Separation

Chromatographic techniques are indispensable for assessing the purity of 3-(6-Methoxy-2-naphthyl)-3-pentanol and for separating its stereoisomers. Given its chiral nature, methods that can distinguish between enantiomers are of paramount importance.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For chiral compounds, the direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). chromatographyonline.comlibretexts.org These phases create a chiral environment, allowing for differential interaction with the enantiomers, which results in different retention times.

The separation of tertiary alcohols like this compound can be challenging due to the small size of the hydroxyl group. However, successful separations can often be achieved on polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. ijrps.comresearchgate.net These are some of the most versatile and widely used CSPs, capable of resolving a broad range of racemic compounds, including alcohols. phenomenex.com The separation mechanism often involves the formation of transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. sigmaaldrich.com

In cases where direct separation is difficult, an indirect approach can be used. This involves derivatizing the alcohol with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. nih.gov Common derivatizing agents for alcohols include chiral isocyanates or chloroformates, which introduce a group that can enhance chromatographic separation and detection. nih.govresearchgate.net For instance, reacting the alcohol with a reagent like 1-(9-fluorenyl)ethylchloroformate (FLEC) introduces a fluorescent tag, significantly improving detection sensitivity.

Table 1: Illustrative HPLC Method for Chiral Separation of this compound Enantiomers

ParameterValue
Column Chiral Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 1.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Direct analysis of alcohols by GC can be problematic due to their polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and thermal degradation. Tertiary alcohols are particularly susceptible to dehydration at the high temperatures used in GC.

To overcome these issues, derivatization is a standard practice. upb.ro The most common method for alcohols is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. wikipedia.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. youtube.comcolostate.edu The resulting TMS ether is significantly more volatile and thermally stable, making it amenable to GC analysis. wikipedia.org

The mass spectrometer detector provides structural information based on the fragmentation pattern of the derivatized compound. For a TMS derivative of an alcohol, the mass spectrum will typically show a characteristic loss of a methyl group (M-15) from the molecular ion. chromforum.org This fragmentation data is crucial for confirming the identity of the analyte.

Table 2: Hypothetical GC-MS Data for Trimethylsilyl Derivative of this compound

ParameterValue
GC Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm)
Carrier Gas Helium
Oven Program 150 °C (2 min), then 10 °C/min to 300 °C
Derivatization Reagent BSTFA with 1% TMCS
Retention Time ~18.7 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Key Mass Fragments (m/z) [M]+, [M-15]+, [M-C2H5]+, [naphthyl-OCH3]+

Thermal Analysis for Material Stability and Phase Transitions

Thermal analysis techniques are critical for characterizing the physicochemical properties of a drug substance, such as its melting point, crystallinity, and thermal stability. These properties can influence the manufacturing process, formulation, and shelf-life of the final product.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to detect thermal events such as melting, crystallization, and glass transitions. nih.gov For a crystalline solid like this compound, DSC can be used to determine its melting point and enthalpy of fusion. A sharp melting endotherm is indicative of a highly crystalline and pure substance. The presence of impurities typically results in a broadened and depressed melting peak.

Furthermore, DSC is a key tool for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. americanpharmaceuticalreview.com Different polymorphs will exhibit different melting points and enthalpies of fusion, which can be readily identified by DSC.

Table 3: Representative DSC Data for Crystalline this compound

ParameterObserved Value
Sample Size 3-5 mg
Heating Rate 10 °C/min
Atmosphere Nitrogen (50 mL/min)
Melting Onset ~85 °C
Melting Peak ~88 °C
Enthalpy of Fusion (ΔHfus) ~25 kJ/mol

Note: These values are illustrative and based on the properties of related naphthalene (B1677914) compounds. The melting point of naphthalene itself is approximately 80°C. youtube.comyoutube.com

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. libretexts.org It is used to evaluate the thermal stability and decomposition profile of a material. A TGA thermogram plots mass percentage against temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss is observed.

For this compound, TGA can determine the temperature at which it begins to decompose. This information is crucial for establishing safe handling and storage temperatures. The decomposition profile can also provide insights into the degradation pathway of the molecule. The analysis of gases evolved during decomposition can be performed by coupling the TGA instrument to a mass spectrometer (TGA-MS).

Table 4: Illustrative TGA Data for this compound

ParameterObserved Value
Sample Size 5-10 mg
Heating Rate 10 °C/min
Atmosphere Nitrogen
Onset of Decomposition ~220 °C
Major Mass Loss Step 220-350 °C
Residue at 500 °C < 2%

Surface Characterization Techniques for Thin Films or Crystalline Morphologies

The external shape (morphology) and crystal structure of a pharmaceutical solid can significantly impact its bulk properties, such as flowability and dissolution rate. nih.govresearchgate.net Various techniques are used to characterize these surface and bulk structural properties.

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the crystalline nature of a solid. wisdomlib.org It provides a unique "fingerprint" for a specific crystalline form, making it the definitive method for identifying polymorphs. dti.dkspectroscopyonline.com A crystalline material will produce a diffraction pattern with sharp peaks at specific angles, whereas an amorphous material will show a broad halo. americanpharmaceuticalreview.com

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of particles. azom.com SEM images provide high-resolution, three-dimensional information about the size and shape of crystals (e.g., whether they are needles, plates, or prisms). nih.gov This information is vital for understanding how the material will behave during formulation processes. nih.gov

Atomic Force Microscopy (AFM) can provide even higher resolution images of the crystal surface, down to the molecular level. It can be used to visualize surface defects, measure surface roughness, and study crystal growth mechanisms.

By combining these techniques, a comprehensive picture of the solid-state properties of this compound can be developed. This knowledge is essential for controlling the physical form of the drug substance and ensuring consistent product quality. nih.gov

Table 5: Summary of Surface and Morphological Characterization Techniques

TechniqueInformation ObtainedRelevance
Powder X-ray Diffraction (PXRD) Crystalline structure, phase identity, polymorphism, degree of crystallinity. nih.govConfirms the solid-state form and detects any polymorphic changes.
Scanning Electron Microscopy (SEM) Particle size, shape (habit), and surface texture. tandfonline.comPredicts powder flow, compaction, and dissolution behavior.
Atomic Force Microscopy (AFM) High-resolution surface topography, surface roughness, and crystal growth features.Provides insight into surface chemistry and potential interaction sites. acs.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) has emerged as a powerful tool in pharmaceutical research, offering high-resolution, three-dimensional imaging of material surfaces under various conditions. afmworkshop.com This technique is particularly valuable for characterizing the nanoscale topography of drug substances, which can influence their physicochemical properties, including dissolution rate and bioavailability. azom.com

In the context of this compound, AFM can be utilized to study the morphology of its crystalline forms. The growth of single crystals, a process that can be affected by impurities and solvent conditions, can be monitored in real-time. azom.com Such studies provide invaluable insights into the crystallization process, aiding in the development of robust manufacturing protocols.

Furthermore, AFM is instrumental in characterizing the surface of formulated drug products. For instance, it can be used to assess the homogeneity of drug distribution within a polymer matrix in a solid dispersion, a common formulation strategy for improving the solubility of poorly water-soluble compounds. nih.gov Any phase separation at the nanoscale, which could impact the stability and performance of the drug product, can be readily detected. nih.gov

Table 1: Hypothetical AFM Analysis Data for a Crystalline Form of this compound

ParameterValueDescription
Scan Size 5 µm x 5 µmThe area of the crystal surface imaged.
Z-Range 200 nmThe range of height variations across the scanned area.
Surface Roughness (Rq) 5.2 nmThe root mean square average of height deviations taken from the mean data plane.
Crystal Face (100)The specific crystallographic face analyzed.
Step Height ~1.5 nmThe height of individual molecular layers on the crystal surface.

This table presents hypothetical data that could be obtained from an AFM analysis of a single crystal of this compound, illustrating the type of quantitative morphological information this technique provides.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of the surface morphology of materials. thermofisher.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it also allows for the elemental analysis of the sample. nanoscience.com This combination is extensively used in the pharmaceutical industry for particle characterization, impurity identification, and failure analysis. nanoscience.com6-napse.com

For this compound, SEM analysis can reveal the size, shape, and surface texture of its particles. thermofisher.comnanoscience.com These morphological characteristics are crucial as they can affect powder flow, compaction properties, and dissolution behavior. For example, SEM can be used to determine if particles are agglomerated, which can impact formulation uniformity. thermofisher.com

The EDX component provides a qualitative and semi-quantitative elemental composition of the sample. measurlabs.com This is particularly useful for identifying inorganic impurities or confirming the distribution of elements in a formulated product. While EDX is less suited for distinguishing between different organic compounds that share the same elements, it can be invaluable for detecting unexpected elemental contaminants. muanalysis.com

Table 2: Hypothetical SEM-EDX Elemental Analysis of a this compound Sample

ElementWeight %Atomic %
Carbon (C) 79.3881.63
Oxygen (O) 11.839.15
Hydrogen (H)* 8.799.22

*Hydrogen is not directly detectable by EDX but is included for stoichiometric completeness.

This table represents a hypothetical elemental analysis of a pure sample of this compound. Any significant deviation from these values in an actual analysis could indicate the presence of impurities.

Hyphenated Techniques in Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. acs.org They provide a wealth of information, enabling the separation, identification, and quantification of individual components within a single analytical run.

LC-NMR and LC-MS Coupling for Complex Mixture Analysis

The coupling of Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) and Mass Spectrometry (MS) (LC-MS) has revolutionized the field of impurity profiling and metabolite identification. acs.org These techniques are particularly powerful for analyzing complex mixtures containing a parent drug and its related substances, such as degradation products or synthetic by-products.

In the analysis of a sample containing this compound and its potential derivatives, an initial separation would be achieved using a suitable HPLC method. The eluent from the HPLC column can then be directed to a UV detector, followed by splitting the flow to both an MS and an NMR spectrometer.

LC-MS provides highly sensitive detection and accurate mass measurements, allowing for the determination of the molecular weight of each separated component. acs.org Tandem MS (MS/MS) experiments can further provide structural information through fragmentation patterns.

LC-NMR, on the other hand, provides detailed structural information, including the connectivity of atoms within a molecule. acs.org While less sensitive than MS, the direct acquisition of NMR spectra of the separated components can be crucial for the unambiguous identification of unknown impurities or derivatives. azom.comnanoscience.com

Table 3: Hypothetical LC-MS and LC-NMR Data for the Analysis of a Complex Mixture Containing this compound and a Hypothetical Impurity

ComponentRetention Time (min)[M+H]⁺ (m/z)Key ¹H NMR Signals (ppm)Identification
1 12.5273.157.7-7.1 (Ar-H), 3.9 (OCH₃), 1.8-0.8 (Alkyl-H)This compound
2 10.2259.137.7-7.1 (Ar-H), 3.9 (OCH₃), 2.1 (COCH₃)Hypothetical Impurity: 1-(6-Methoxy-2-naphthyl)ethanone

This table illustrates the type of complementary data obtained from an LC-MS-NMR analysis. The retention time and mass-to-charge ratio from LC-MS, combined with the characteristic proton NMR signals, would allow for the confident identification of both the main compound and its related impurities.

Future Research Directions and Unexplored Avenues for 3 6 Methoxy 2 Naphthyl 3 Pentanol

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The synthesis of 3-(6-methoxy-2-naphthyl)-3-pentanol presents a foundational challenge and an opportunity for innovation in synthetic organic chemistry. The tertiary alcohol structure, in particular, invites the development of stereoselective methodologies to control the configuration of the chiral center.

Future research should focus on asymmetric synthetic routes that can deliver enantiomerically pure forms of the compound. Potential strategies could involve the use of chiral catalysts or auxiliaries in the key bond-forming reactions. For instance, the enantioselective addition of an organometallic reagent to a suitable ketone precursor could be a viable approach. The development of such methods would not only provide access to the individual enantiomers for biological and materials science studies but also contribute to the broader field of asymmetric synthesis. mdpi.comorganic-chemistry.org

Furthermore, the dearomatization of naphthalene (B1677914) derivatives is an emerging area of research that could offer unconventional pathways to complex three-dimensional structures. nih.govnih.gov Investigating the partial or complete dearomatization of the naphthalene ring in this compound could lead to the discovery of novel molecular scaffolds with unique properties.

A comparative analysis of potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Asymmetric Grignard Addition High potential for enantioselectivity with chiral ligands.Optimization of reaction conditions to minimize side reactions.
Chiral Auxiliary-Mediated Synthesis Well-established methodology, predictable stereochemical outcomes.Requires additional steps for auxiliary attachment and removal.
Catalytic Asymmetric Alkylation Atom-economical, potential for high catalytic turnover.Development of a specific and highly active catalyst system.
Dearomatization-Based Approaches Access to novel, complex 3D structures.Control of regioselectivity and stereoselectivity during dearomatization.

Exploration of Advanced Catalytic Applications of Derivatives in Non-Biological Systems

The structural motifs within this compound suggest that its derivatives could serve as valuable ligands or catalysts in a variety of non-biological chemical transformations. The naphthalene core, in particular, is a common feature in ligands for transition metal catalysis.

Future investigations could explore the synthesis of derivatives where the hydroxyl group is replaced or functionalized to create novel ligands. For example, phosphine or amine functionalities could be introduced to chelate with transition metals. These new derivatives could then be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization. The steric and electronic properties of the methoxynaphthyl group could impart unique selectivity and reactivity to the resulting metal complexes. researchgate.net

The development of chiral derivatives of this compound could also lead to new asymmetric catalysts. The inherent chirality of the tertiary alcohol center, if controlled during synthesis, could be used to induce enantioselectivity in a range of chemical reactions.

Investigations into Supramolecular Chemistry and Self-Assembly Properties of the Compound

The planar and aromatic nature of the naphthalene ring system in this compound makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. The interactions between aromatic rings, such as π-π stacking, can drive the formation of ordered structures. rsc.org

Future research should explore the self-assembly behavior of the compound and its derivatives in various solvents and on different surfaces. By modifying the pentanol (B124592) side chain, it may be possible to tune the self-assembly process to create specific nanostructures, such as wires, sheets, or vesicles. For example, the introduction of hydrogen bonding moieties could lead to the formation of extended networks. nih.govresearchgate.netkaust.edu.sa

The study of host-guest chemistry is another promising avenue. The naphthalene core could act as a binding site for electron-deficient guest molecules, leading to the formation of charge-transfer complexes with interesting photophysical properties. acs.org The table below outlines potential supramolecular assemblies and their characterization methods.

Supramolecular AssemblyDriving ForcesPotential Characterization Techniques
1D Nanofibers π-π stacking, Hydrogen bondingAtomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM)
2D Nanosheets van der Waals interactions, Solvent effectsScanning Tunneling Microscopy (STM), X-ray Diffraction (XRD)
Host-Guest Complexes Charge-transfer interactions, Hydrophobic effectsUV-Vis Spectroscopy, Fluorescence Spectroscopy, NMR Titration

Advanced Materials Science Applications, including Optoelectronics and Sensor Development

Naphthalene derivatives are known for their interesting photophysical properties, including fluorescence, which makes them attractive for applications in materials science. oled-intermediates.com The methoxy (B1213986) group on the naphthalene ring of this compound can further modulate these properties.

A key area for future research is the investigation of the luminescent properties of this compound and its derivatives. nih.gov This would involve detailed photophysical studies to determine quantum yields, lifetimes, and emission wavelengths. Derivatives with tailored optical properties could be designed and synthesized for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. chemrxiv.orgchemrxiv.org

The development of sensors based on this compound is another exciting possibility. The naphthalene moiety can act as a fluorophore, and the binding of an analyte to a receptor unit attached to the molecule could lead to a change in the fluorescence signal. Such sensors could be designed to be highly selective for specific ions or molecules. rsc.orgnih.govnih.govresearchgate.nettandfonline.com

Integration with Emerging Technologies in Automated Organic Synthesis and High-Throughput Characterization

The exploration of the vast chemical space around this compound can be significantly accelerated by integrating emerging technologies such as automated synthesis and high-throughput characterization.

Automated synthesis platforms can be employed to rapidly generate a library of derivatives with variations in the substituents on the naphthalene ring or the structure of the alcohol side chain. merckmillipore.comchemspeed.comdrugtargetreview.comresearchgate.net This would allow for a systematic investigation of structure-property relationships. These platforms can handle a wide range of reaction types and purify the products with minimal human intervention.

Once a library of compounds is synthesized, high-throughput screening techniques can be used to quickly evaluate their properties. acs.orgiitm.ac.inyoutube.comscienceintheclassroom.org For example, their catalytic activity, self-assembly behavior, or sensing capabilities could be assessed in a parallel fashion. This approach would dramatically increase the pace of discovery and innovation in the study of this promising chemical entity. The integration of artificial intelligence and machine learning could further enhance this process by predicting the properties of new derivatives and guiding the design of experiments. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.